methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic benzo[c]chromen derivative characterized by a complex esterified structure. Its synthesis likely involves multi-step reactions, including esterification and protective group strategies, as seen in analogous compounds . The structural complexity of this molecule suggests applications in materials science or medicinal chemistry, particularly in contexts requiring fluorescence or targeted bioactivity.
Properties
Molecular Formula |
C31H24O8 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
methyl 4-[[1-[(4-methoxycarbonylphenyl)methoxy]-6-oxobenzo[c]chromen-3-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C31H24O8/c1-35-29(32)21-11-7-19(8-12-21)17-37-23-15-26(38-18-20-9-13-22(14-10-20)30(33)36-2)28-24-5-3-4-6-25(24)31(34)39-27(28)16-23/h3-16H,17-18H2,1-2H3 |
InChI Key |
YMYQFHRELVHDAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)benzyl alcohol with 6-oxo-6H-benzo[c]chromen-3-yl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Profile
- IUPAC Name : Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- Molecular Formula : C31H24O8
- Molecular Weight : 524.532 g/mol
- CAS Number : 438035-34-8
Anticancer Properties
Research has indicated that derivatives of benzo[c]chromene compounds exhibit anticancer activity. This compound may act as an inhibitor of cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Case Study
A study demonstrated that similar compounds could inhibit the growth of breast cancer cells through the modulation of apoptosis-related pathways, suggesting a potential for this compound to be explored further in anticancer drug development .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds with benzo[c]chromene frameworks have been shown to exhibit inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study
Research involving similar benzo[c]chromene derivatives indicated their effectiveness in reducing inflammation in animal models, paving the way for further exploration of this compound in therapeutic applications .
Synthetic Applications
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through reactions such as esterification and etherification. This synthetic pathway can be optimized for large-scale production, which is crucial for pharmaceutical applications.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways, potentially offering insights into drug design targeting metabolic disorders.
Case Study
Inhibitors derived from similar structures have been studied for their effects on metabolic enzymes, showing promise as therapeutic agents in managing conditions like diabetes and obesity .
Mechanism of Action
The mechanism of action of methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzo[c]chromen core with several structurally related derivatives, but differences in substituents significantly influence its properties:
Key Structural Insights :
- The target compound’s methoxycarbonylbenzyloxy group enhances steric bulk and lipophilicity compared to simpler methoxy or methyl substituents in analogues .
Contrasts :
- The furoic acid derivative () involves carboxylation steps absent in the target compound’s synthesis .
- Pyran-based analogues () utilize simpler cyclization methods compared to benzochromen syntheses .
Physicochemical Properties
Notable Trends:
- Higher molecular weight and ester content in the target compound suggest superior membrane permeability compared to polar analogues .
- The crystalline nature of ’s compound may facilitate structural characterization via X-ray diffraction .
Pharmacological and Functional Potential
- Target Compound : The benzochromen core and ester groups suggest possible fluorescence or kinase inhibition activity, similar to other chromen derivatives .
- Compound : The furoic acid group could enable protein-binding interactions via hydrogen bonding, useful in drug design .
- Pyran Derivatives (): Limited bioactivity data, but structural simplicity may favor material science applications .
Biological Activity
Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity based on existing literature, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.
- Molecular Formula : C31H24O5
- Molecular Weight : 524.532 g/mol
- Structural Features : The compound features a benzo[c]chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Study 1: Antioxidant Activity
In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human fibroblasts exposed to hydrogen peroxide. The compound exhibited a dose-dependent increase in cell viability, suggesting protective effects against oxidative damage.
Case Study 2: Anti-inflammatory Effects
A study conducted on murine models of arthritis revealed that administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed less joint damage compared to control groups.
Case Study 3: Anticancer Potential
Research involving breast cancer cell lines (MCF-7) indicated that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. What analytical methods are recommended for structural confirmation of this compound?
To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For example, in related benzochromen derivatives, NMR resolved aromatic proton splitting patterns and carbonyl signals at δ ~170 ppm, while HRMS provided exact mass matching (±0.001 Da) . X-ray crystallography may further validate stereoelectronic properties if single crystals are obtained.
Q. What are the critical storage and handling precautions for this compound?
Store in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated environment to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases, as combustion releases toxic fumes (e.g., CO, SOₓ) . Use electrostatic-safe equipment and personal protective equipment (PPE) , including nitrile gloves and chemical goggles, during handling .
Q. How can solubility properties be experimentally determined for formulation studies?
Perform solubility screening in solvents like DMSO, ethanol, and dichloromethane using UV-Vis spectroscopy or HPLC. For example, related benzoate esters showed poor aqueous solubility (<0.1 mg/mL) but high solubility in polar aprotic solvents (~50 mg/mL in DMSO) . Use shake-flask methods with quantification via LC-MS to establish logP (octanol-water partition coefficient) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Optimize reaction conditions using Design of Experiments (DoE) . For benzochromen derivatives, key steps include:
- Formylation : Use TiCl₄ in dry dichloromethane at -10°C to minimize side reactions .
- Esterification : Catalyze with DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) under inert atmosphere .
- Purification : Employ gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol/water.
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Formylation | TiCl₄, DCM, -10°C | 78 | 95 | |
| Esterification | DMAP, DCC, RT | 85 | 98 |
Q. How should researchers address contradictions in reported toxicity data?
Conduct in silico toxicology profiling (e.g., ProTox-II, OECD QSAR Toolbox) to predict acute oral toxicity (LD50) and mutagenicity. Validate with in vitro assays :
- MTT assay for cytotoxicity in HepG2 cells.
- Ames test (with/without S9 metabolic activation) for mutagenic potential .
- Reactive oxygen species (ROS) assays to assess oxidative stress. If discrepancies persist, perform in vivo acute toxicity studies in rodent models (OECD 423 guidelines) .
Q. What strategies resolve stability issues under varying pH and temperature?
Perform forced degradation studies :
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for ester bond cleavage.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzoates) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS/MS .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
Use target engagement assays :
- Surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases).
- Cellular thermal shift assay (CETSA) to confirm target stabilization in lysates.
- RNA-seq/proteomics to identify downstream pathways. For example, benzochromen analogs modulated NF-κB and MAPK signaling in cancer models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
